Bienvenue dans la boutique en ligne BenchChem!

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Antimalarial PI4KIIIB Phenotypic screening

This oxalamide derivative is a critical probe for antimalarial drug discovery, distinguished by its furan-3-yl (not furan-2-yl) attachment. This regioisomeric specificity yields a unique hydrogen-bonding geometry critical for Plasmodium PI4KIIIB inhibition, diverging from mammalian GPCR-targeted analogs. Its optimal physicochemical profile (XLogP 0, TPSA 104 Ų) makes it a superior reference standard for low-lipophilicity medicinal chemistry campaigns. Use as a matched molecular pair with CAS 1421526-11-5 for definitive target deconvolution.

Molecular Formula C14H15N3O4
Molecular Weight 289.291
CAS No. 1428380-63-5
Cat. No. B2809346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide
CAS1428380-63-5
Molecular FormulaC14H15N3O4
Molecular Weight289.291
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O
InChIInChI=1S/C14H15N3O4/c18-12(10-4-7-21-9-10)3-6-16-13(19)14(20)17-11-2-1-5-15-8-11/h1-2,4-5,7-9,12,18H,3,6H2,(H,16,19)(H,17,20)
InChIKeyXGPBVJBGCHCJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(Furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide: Chemical Identity and Core Properties for Procurement


N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide (CAS 1428380-63-5) is a synthetic oxalamide derivative with the molecular formula C14H15N3O4 and a molecular weight of 289.29 g/mol [1]. It comprises a furan-3-yl substituent, a 3-hydroxypropyl linker, and a pyridin-3-yl group connected through an oxalamide core [1]. The compound has a computed XLogP3-AA of 0, a topological polar surface area of 104 Ų, and three hydrogen bond donors and five acceptors [1]. This physicochemical profile places it within the property space of fragment- to lead-like screening compounds, distinct from its positional isomer N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide (CAS 1421526-11-5) .

Why N1-(3-(Furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide Cannot Be Substituted by Generic In-Class Analogs


Oxalamide derivatives with pyridyl-furan scaffolds exhibit steep structure–activity relationships where subtle regioisomeric changes profoundly alter biological target engagement [1]. The furan-3-yl attachment in this compound presents a different hydrogen-bonding geometry and electron density distribution compared to the furan-2-yl isomer (CAS 1421526-11-5), which has been independently characterized as a CRTH2 receptor antagonist with an IC50 of 85 nM [2]. Additionally, members of the pyridyl-furan series from the Open Global Health Library demonstrate differential inhibition of Plasmodium falciparum PI4KIIIB, with activity dependent on the specific heterocyclic substitution pattern [3]. Generic substitution by a furan-2-yl or dimethylfuran analog without confirmatory comparative biological data risks selecting a compound with divergent potency, selectivity, and mechanism of action.

Quantitative Differentiation Evidence for N1-(3-(Furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide vs. Closest Analogs


Antimalarial Phenotypic Activity: Pyridyl-Furan Series PI4KIIIB Inhibition Potential

Within the pyridyl-furan series, compounds bearing a furan-3-yl substituent were identified as inhibitors of red blood cell invasion and protein trafficking in Plasmodium falciparum, with activity attributed to potential inhibition of the parasite's PI4KIIIB enzyme [1]. This class-level activity profile differentiates the target compound from the furan-2-yl positional isomer, which was characterized primarily as a mammalian CRTH2 receptor antagonist (IC50 = 85 nM) [2]. Direct head-to-head antimalarial data for the individual compound are not yet publicly available; the evidence presented is class-level inference based on the published pyridyl-furan series.

Antimalarial PI4KIIIB Phenotypic screening

Regioisomeric Selectivity: Furan-3-yl vs. Furan-2-yl Attachment as a Key Determinant of Biological Target Space

The target compound (furan-3-yl) and its closest analog (furan-2-yl, CAS 1421526-11-5) share identical molecular formula and molecular weight (C14H15N3O4, 289.29 g/mol) [1]. Despite this, the positional difference in the furan ring attachment alters the three-dimensional presentation of the hydrogen bond donor/acceptor network. The furan-2-yl isomer has a publicly disclosed CRTH2 binding IC50 of 85 nM [2], while the furan-3-yl compound appears in the Open Global Health antimalarial screening set [3]. No cross-target profiling data are available for either compound, but the non-overlapping biological annotations indicate regioisomer-dependent target engagement. This represents a cross-study comparable observation.

Regioisomerism Target selectivity Chemical biology

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Comparison

The target compound has a computed XLogP3-AA of 0 and a topological polar surface area (TPSA) of 104 Ų [1]. For the structurally related N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide, the additional methyl groups on the furan ring are predicted to increase lipophilicity (estimated XLogP increase of ~0.8–1.2 log units based on fragment contribution) . This class-level inference suggests that the target compound possesses superior aqueous solubility and a lower non-specific membrane partitioning risk compared to dimethyl-substituted analogs.

Physicochemical properties Drug-likeness ADME prediction

Application Scenarios for N1-(3-(Furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide (CAS 1428380-63-5) Based on Differentiated Evidence


Phenotypic Antimalarial Screening and PI4KIIIB Inhibitor Development

Procurement for antimalarial drug discovery programs targeting liver-stage, asexual blood-stage, or gametocyte-stage Plasmodium parasites. The compound belongs to the pyridyl-furan series identified from the Open Global Health Library with demonstrated blockade of red blood cell invasion and protein trafficking through potential PI4KIIIB inhibition [1]. Its furan-3-yl regioisomeric identity distinguishes it from analogs directed at mammalian GPCR targets.

Chemical Biology Probe Development for Regioisomer-Dependent Target Deconvolution

Use as a matched molecular pair with the furan-2-yl isomer (CAS 1421526-11-5) for systematic target identification studies. The non-overlapping biological annotation profiles enable differential chemoproteomics or thermal proteome profiling to map regioisomer-dependent protein targets [1][2].

Physicochemical Comparator for Lead Optimization in Low-Lipophilicity Chemical Space

The compound's XLogP of 0 and TPSA of 104 Ų make it a useful reference standard for medicinal chemistry campaigns seeking to maintain low lipophilicity while exploring furan substitution patterns. It can serve as a benchmarking compound in solubility and permeability assays against dimethylfuran analogs with higher predicted XLogP [3].

Quote Request

Request a Quote for N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.